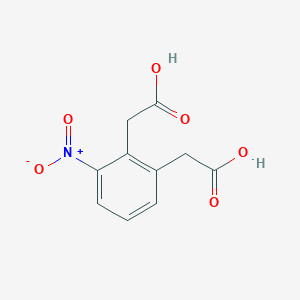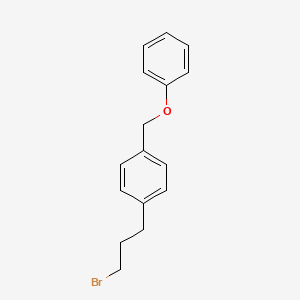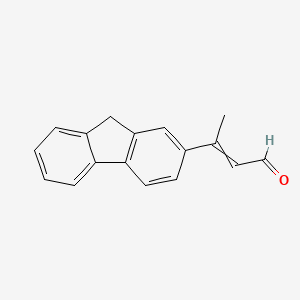![molecular formula C18H13N5O2S B14189339 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide CAS No. 923268-79-5](/img/structure/B14189339.png)
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides containing an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The presence of both the sulfonamide and azo functional groups endows the compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide typically involves a two-step process:
Diazotization: The starting material, sulfanilamide, undergoes diazotization to form the diazonium salt. This reaction is carried out by treating sulfanilamide with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1,10-phenanthroline to form the target compound. This reaction is typically performed in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or nitroso compounds.
Reduction: The major products are typically aromatic amines.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
科学研究应用
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to the azo group, which imparts vivid colors.
作用机制
The mechanism of action of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide without the azo group.
Sulfasalazine: Contains both sulfonamide and azo groups but with different substituents.
Sulfadiazine: Another sulfonamide with a different aromatic substituent.
Uniqueness
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the 1,10-phenanthroline moiety, which enhances its ability to form metal complexes and imparts additional biological activity
属性
CAS 编号 |
923268-79-5 |
|---|---|
分子式 |
C18H13N5O2S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
4-(1,10-phenanthrolin-5-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H13N5O2S/c19-26(24,25)14-7-5-13(6-8-14)22-23-16-11-12-3-1-9-20-17(12)18-15(16)4-2-10-21-18/h1-11H,(H2,19,24,25) |
InChI 键 |
XYZUADNJPOWRCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=NC4=CC=C(C=C4)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)


![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)

